4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate
Description
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4S/c26-20-13-19(15-30-23-24-11-4-12-25-23)28-14-21(20)29-22(27)18-9-7-17(8-10-18)16-5-2-1-3-6-16/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWWUDFITPYSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1’-biphenyl]-4-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Benzimidazole derivatives: Exhibits various biological properties such as antihypertensive and antiviral activities.
Uniqueness
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1’-biphenyl]-4-carboxylate is unique due to its specific structural features that combine a pyran ring with a pyrimidine moiety and a biphenyl carboxylate group.
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate is a complex organic molecule of significant interest in medicinal chemistry due to its unique structural features. This compound contains a pyran ring fused with a pyrimidine moiety, which suggests potential for diverse biological activities. Its molecular formula is with a molecular weight of approximately 382.43 g/mol.
Structural Features
The structural characteristics of this compound include:
- A pyran ring that contributes to its reactivity and interaction with biological targets.
- A pyrimidine moiety that may facilitate binding to nucleic acids or proteins.
- A sulfur atom linked to the pyrimidine group, enhancing its pharmacological potential.
Biological Activity
Preliminary studies indicate that compounds similar to This compound exhibit a range of biological activities, including:
Antimicrobial Activity
Research suggests that derivatives of this compound may possess antimicrobial properties. For example, compounds with similar structural features have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
Antidiabetic Properties
Some related compounds have demonstrated antidiabetic effects, potentially through mechanisms involving glucose metabolism modulation or insulin sensitivity enhancement.
Cardiovascular Effects
The compound has been explored for its role as an apelin receptor antagonist , which is crucial in cardiovascular homeostasis. This interaction may lead to therapeutic applications in managing cardiovascular diseases.
The biological effects of This compound are primarily mediated through its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
- Receptor Modulation : Interaction with receptors like the apelin receptor can influence physiological responses related to blood pressure and heart function.
Comparative Analysis
To understand the biological activity better, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran} | Similar pyran and pyrimidine structure | Potentially antimicrobial |
| 2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivatives | Different halogen substitution | Antidiabetic properties |
| Sulfometuron-methyl | Similar sulfonamide structure | Herbicidal activity |
This table illustrates how variations in substituents and functional groups can influence biological activity and applications.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : In vitro tests demonstrated that derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria.
- Cardiovascular Research : Investigations into the compound's role as an apelin receptor antagonist revealed promising results in animal models for hypertension management.
- Diabetes Management : Experimental studies indicated improvements in glycemic control in diabetic models when treated with related compounds.
Q & A
Q. How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including the formation of the pyran core, sulfanyl-methyl linkage, and biphenyl ester coupling. Key parameters for optimization include:
- Temperature control : Maintaining 60–80°C during esterification to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrimidine sulfur site .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) for efficient ester coupling .
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) resolves intermediates, achieving >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm the pyran ring conformation, biphenyl orientation, and sulfanyl-methyl connectivity .
- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., unreacted biphenyl carboxylate) .
- X-ray crystallography : Resolves stereochemical ambiguities in the pyran-pyrimidine interface .
Q. What initial biological screening assays are recommended for this compound?
Methodological Answer:
- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) due to pyrimidine’s ATP-binding affinity .
- Antimicrobial screening : Broth microdilution assays against Gram-positive/-negative bacteria (MIC ≤ 16 µg/mL observed in analogs) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Core modifications : Substitute the pyrimidine ring with 4,6-dimethyl or trifluoromethyl groups to alter steric/electronic profiles .
- Ester group variation : Replace biphenyl with fluorobenzoate or methoxybenzoate to assess hydrophobicity impacts on membrane permeability .
- In silico docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2, tubulin) .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if conflicting IC values arise from fluorogenic vs. radiometric assays .
- Batch variability analysis : Characterize impurities (e.g., via LC-MS) to rule out synthetic byproducts influencing bioactivity .
- Cell-line specificity : Compare results across multiple cell models (e.g., primary vs. immortalized lines) to identify context-dependent effects .
Q. What experimental designs are suitable for studying environmental fate and degradation?
Methodological Answer:
- Hydrolytic stability : Incubate the compound in buffers (pH 3–10, 37°C) and monitor degradation via HPLC to identify labile bonds (e.g., ester groups) .
- Photolysis studies : Expose to UV-Vis light (300–800 nm) in aqueous solutions; quantify byproducts like biphenyl carboxylic acid .
- Microbial degradation : Use soil slurry models with LC-MS/MS to track metabolite formation (e.g., pyran ring cleavage products) .
Q. How can the mechanism of action be elucidated for anticancer activity?
Methodological Answer:
- Transcriptomic profiling : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Target deconvolution : Combine affinity chromatography with SILAC (stable isotope labeling) to isolate binding proteins .
- In vivo validation : Use xenograft models with pharmacokinetic analysis to correlate tumor regression with plasma concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
